molecular formula C20H17NO3 B14293982 Ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate CAS No. 120450-71-7

Ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate

Cat. No.: B14293982
CAS No.: 120450-71-7
M. Wt: 319.4 g/mol
InChI Key: SNOSSBOXNVBTSK-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with phenyl groups and an ethyl ester functional group. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Various substitution reactions can occur at the phenyl rings or the pyridine ring, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted phenyl and pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Another dihydropyridine derivative with similar structural features but different pharmacological properties.

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A related compound with hydroxyl and methyl substitutions, leading to different chemical reactivity and applications.

Uniqueness: Ethyl 2-oxo-3,6-diphenyl-1,2-dihydropyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its potential as a pharmacological agent and its versatility in chemical synthesis make it a valuable compound for research and industrial applications.

Properties

CAS No.

120450-71-7

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-oxo-3,6-diphenyl-1H-pyridine-4-carboxylate

InChI

InChI=1S/C20H17NO3/c1-2-24-20(23)16-13-17(14-9-5-3-6-10-14)21-19(22)18(16)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H,21,22)

InChI Key

SNOSSBOXNVBTSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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